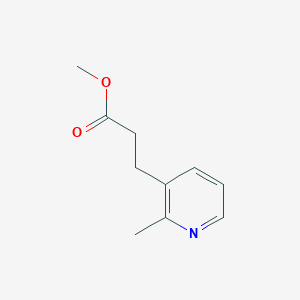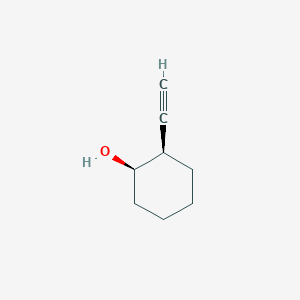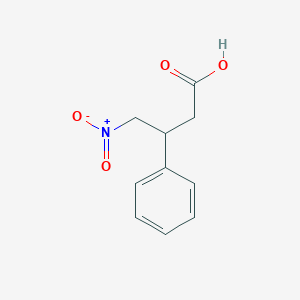
2-amino-6-(2,3-dihydroxypropanoyl)-7,8-dihydro-3H-pteridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6-(2,3-dihydroxypropanoyl)-7,8-dihydro-3H-pteridin-4-one is a complex organic compound belonging to the class of pteridines. These compounds are characterized by a pteridine ring structure, which includes a ketone and an amine group. This particular compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(2,3-dihydroxypropanoyl)-7,8-dihydro-3H-pteridin-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions to form the pteridine ring system. The reaction conditions often include the use of catalysts, specific temperature ranges, and pH adjustments to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-6-(2,3-dihydroxypropanoyl)-7,8-dihydro-3H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pteridine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the pteridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary but often involve specific solvents, temperature control, and pH adjustments to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted pteridines .
Wissenschaftliche Forschungsanwendungen
2-amino-6-(2,3-dihydroxypropanoyl)-7,8-dihydro-3H-pteridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, including as an antioxidant or antimicrobial agent.
Wirkmechanismus
The mechanism by which 2-amino-6-(2,3-dihydroxypropanoyl)-7,8-dihydro-3H-pteridin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-4-hydroxy-6-(2,3-dihydroxypropanoyl)pteridine
- 2-amino-6-(2,3-dihydroxypropanoyl)-7,8-dihydro-3H-pteridin-4-one derivatives
- Other pteridine derivatives with similar functional groups
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and the resulting biological activities. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various scientific research applications .
Eigenschaften
IUPAC Name |
2-amino-6-(2,3-dihydroxypropanoyl)-7,8-dihydro-3H-pteridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,15-16H,1-2H2,(H4,10,11,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNIUIKIRXYAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)C(=O)C(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12279248.png)

![Benzyl 1,2,8,8,15,22,22-heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B12279262.png)




![10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid](/img/structure/B12279292.png)
![5-tert-Butyl 1-Methyl (S)-2-[(S)-2-Amino-4-(tert-butoxy)-4-oxobutanamido]pentanedioate](/img/structure/B12279298.png)
![methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B12279307.png)



